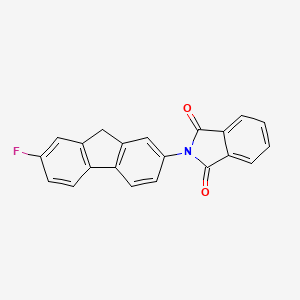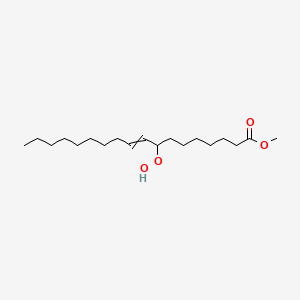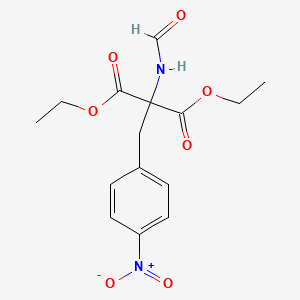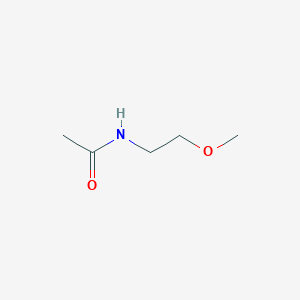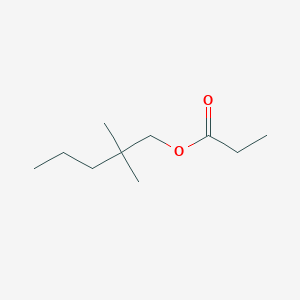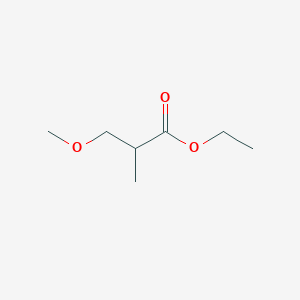![molecular formula C13H15NO5 B14726945 Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate CAS No. 5345-31-3](/img/structure/B14726945.png)
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate is an organic compound that belongs to the class of nitroaromatic esters This compound is characterized by the presence of a nitrophenyl group attached to an ethyl chain, which is further connected to a 3-oxobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate typically involves the reaction of 4-nitrophenylacetic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the 3-oxobutanoate moiety can be reduced to a hydroxyl group using sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction of Nitro Group: 2-[2-(4-aminophenyl)ethyl]-3-oxobutanoate.
Reduction of Carbonyl Group: Methyl 2-[2-(4-nitrophenyl)ethyl]-3-hydroxybutanoate.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate can be compared with other nitroaromatic esters, such as:
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a carbonyl group.
Ethyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[2-(4-aminophenyl)ethyl]-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the presence of different functional groups.
Propriétés
Numéro CAS |
5345-31-3 |
|---|---|
Formule moléculaire |
C13H15NO5 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate |
InChI |
InChI=1S/C13H15NO5/c1-9(15)12(13(16)19-2)8-5-10-3-6-11(7-4-10)14(17)18/h3-4,6-7,12H,5,8H2,1-2H3 |
Clé InChI |
SSLXJLXDSJJWKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
